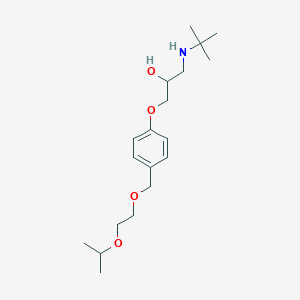

Dimethylethyl Bisoprolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethylethyl Bisoprolol is a synthetic compound belonging to the class of beta-blockers. Beta-blockers are medications that reduce blood pressure by blocking the effects of the hormone epinephrine, also known as adrenaline. This compound is specifically designed to target beta-1 adrenergic receptors, which are primarily found in the heart. This selectivity makes it effective in treating cardiovascular conditions such as hypertension, angina, and heart failure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of Dimethylethyl Bisoprolol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the final product .

Analyse Des Réactions Chimiques

Acetylation of Bisoprolol

Reaction Overview : Bisoprolol undergoes acetylation to form N-acetyl bisoprolol, a derivative with potential antihypertensive activity.

Reaction Conditions :

-

Reagents : Acetic anhydride (6.08 mmol) in dichloromethane.

-

Procedure : Bisoprolol (3.07 mmol) is dissolved in dichloromethane and treated with acetic anhydride for 30 minutes. After reaction completion, the mixture is washed with saturated sodium bicarbonate and purified via preparative TLC .

Key Analytical Data :

-

FTIR : C=O peak at 1612 cm⁻¹ confirms acetyl group formation.

-

¹H-NMR : Singlet at 2.21 ppm (methyl protons of acetyl group).

Yield : Not explicitly stated, but purification steps suggest high selectivity with minimal side products.

Formylation of Bisoprolol

Reaction Overview : Bisoprolol reacts with formic acid under catalytic conditions to yield N-formyl bisoprolol.

Reaction Conditions :

-

Reagents : Formic acid (7.63 mmol) and ZnCl₂ (10 mol%) in a reflux setup at 70–75°C for 2 hours.

-

Workup : Reaction mixture is dissolved in dichloromethane, washed with sodium bicarbonate, and dried .

Product Characterization :

-

Visual Observation : Mixture transitions from colorless to dark yellow during heating.

Challenges :

-

Non-selectivity due to reactive hydroxy groups in bisoprolol.

-

Solutions include MgO catalysts in THF:H₂O (4:1) to enhance selectivity for secondary amine groups .

Oxidative Metabolism of Bisoprolol

Reaction Overview : Bisoprolol undergoes oxidative metabolism, though specific pathways are not detailed in the provided sources.

Relevance :

-

Oxidation reactions are critical for understanding pharmacokinetics, though detailed mechanisms are beyond the current scope .

Data Tables for Key Reactions

Table 1: Synthesis of Bisoprolol Derivatives

Applications De Recherche Scientifique

Dimethylethyl Bisoprolol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of beta-blockers on chemical reactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Extensively studied for its therapeutic potential in treating cardiovascular diseases.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Dimethylethyl Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and the force of contraction, thereby lowering blood pressure. The compound also decreases the release of renin from the kidneys, which further contributes to its antihypertensive effects. The molecular targets include the beta-1 adrenergic receptors located in the heart and kidneys .

Comparaison Avec Des Composés Similaires

Similar Compounds

Atenolol: Another beta-1 selective blocker used for similar indications.

Metoprolol: A beta-1 selective blocker with a similar mechanism of action.

Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.

Uniqueness

Dimethylethyl Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. This selectivity makes it particularly suitable for patients with respiratory conditions like asthma .

Propriétés

Formule moléculaire |

C19H33NO4 |

|---|---|

Poids moléculaire |

339.5 g/mol |

Nom IUPAC |

1-(tert-butylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C19H33NO4/c1-15(2)23-11-10-22-13-16-6-8-18(9-7-16)24-14-17(21)12-20-19(3,4)5/h6-9,15,17,20-21H,10-14H2,1-5H3 |

Clé InChI |

YXWZPWIIQNARJT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.